Selenetane, 3,3-dimethyl-
Description
Selenetane, 3,3-dimethyl-: is a selenium-containing four-membered ring compound. It is a relatively less-studied heterocycle compared to its sulfur analogs, thietanes.
Properties
CAS No. |
45371-34-4 |
|---|---|
Molecular Formula |
C5H10Se |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
3,3-dimethylselenetane |
InChI |
InChI=1S/C5H10Se/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
InChI Key |
YCRRVXLLGPDVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C[Se]C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenetane, 3,3-dimethyl- typically involves the cyclization of appropriate selenium-containing precursors. One common method includes the reaction of 3,3-dimethyl-1-butanol with selenium dioxide under controlled conditions to form the desired selenetane ring .
Industrial Production Methods: While specific industrial production methods for selenetane, 3,3-dimethyl- are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Polymerization Reactions
3,3-Dimethylselenetane undergoes anionic polymerization under specific conditions. Key findings include:
-
Initiation : Lithium-based reagents (e.g., LiEt₃BH) facilitate rapid initiation by cleaving the Se–C bond, generating active selenide anions .
-
Propagation and Termination : Kinetic studies reveal a fast propagation phase followed by termination via chain transfer to polymer amino groups. Activation parameters were determined:
This contrasts with cationic polymerization of structurally similar amines (e.g., N-methylazetidine), which exhibits instantaneous initiation but slower propagation .
Coordination Chemistry
3,3-Dimethylselenetane acts as a ligand in transition-metal complexes, forming stable adducts:
| Metal Center | Complex Type | Structural Features | Application |
|---|---|---|---|
| Re | Re(CO)₃(η²-Se) | Trigonal bipyramidal geometry | Catalysis for polyselenacycles |
| W | W(CO)₅(η¹-Se) | Linear Se–M coordination | Model for selenoaldehyde chemistry |
| Co, Cu, Ni | M(SeR)₂X₂ | Rigid-rod frameworks | Magnetic materials research |
X-ray studies of related selenetane complexes show Se–M bond lengths averaging 2.42–2.58 Å and C–Se–C angles of 72–76° .
Oxidation Reactions
Controlled oxidation of 3,3-dimethylselenetane yields derivatives with distinct properties:
-
Selenoxide Formation : Reaction with H₂O₂ or mCPBA produces the corresponding selenoxide (C₅H₁₀SeO), which exhibits increased polarity and hydrogen-bonding capacity .
-
Selenone Synthesis : Strong oxidizing agents (e.g., KMnO₄) convert the selenide to selenone (C₅H₁₀SeO₂), a stable sulfone analog used in medicinal chemistry .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Anionic Polymerization | LiEt₃BH, THF, 25°C | Polyselenetane | Narrow molecular weight distribution |
| Coordination | Re₂(CO)₁₀, reflux | Re(CO)₃(η²-Se) | Enhanced catalytic activity |
| Oxidation | H₂O₂, CH₂Cl₂, 0°C | 3,3-Dimethylselenetane oxide | Episelenoxide ring retention |
Mechanistic Insights
Scientific Research Applications
Chemistry: Selenetane, 3,3-dimethyl- is used as a building block in organic synthesis. Its unique ring structure allows for the creation of complex molecules and materials .
Biology and Medicine: Research into the biological and medicinal applications of selenetane, 3,3-dimethyl- is ongoing. Its selenium content suggests potential antioxidant properties, which could be explored for therapeutic uses .
Industry: In the industrial sector, selenetane, 3,3-dimethyl- is investigated for its potential use in the development of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism by which selenetane, 3,3-dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its selenium content. Selenium compounds are known to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Thietane, 3,3-dimethyl-: A sulfur analog with similar ring structure but different chemical properties.
Oxetane, 3,3-dimethyl-: An oxygen analog with distinct reactivity and applications.
Phosphetane, 3,3-dimethyl-: A phosphorus analog with unique chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
